Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylate
Overview
Description
Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylate is a useful research compound. Its molecular formula is C14H11ClN2O4 and its molecular weight is 306.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been shown to exhibit anticancer activity against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cyclooxygenase (COX) and various kinases. The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to downstream effects on cellular signaling pathways. For instance, the compound’s interaction with COX enzymes can influence the production of prostaglandins, which are critical mediators of inflammation and pain .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cell lines, such as HeLa and A549 cells . It influences cell function by modulating cell signaling pathways, including those involved in cell cycle regulation and apoptosis. Additionally, the compound can affect gene expression, leading to changes in the expression of genes related to cell proliferation and survival. Its impact on cellular metabolism includes alterations in metabolic flux and energy production, which can further influence cell viability and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific enzyme active sites, leading to inhibition or activation of enzymatic activity. For example, its interaction with COX enzymes results in the inhibition of prostaglandin synthesis, thereby reducing inflammation . Additionally, the compound can modulate the activity of kinases, which are crucial regulators of cell signaling pathways. These interactions can lead to changes in gene expression, particularly those genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, particularly when exposed to light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are crucial for understanding the potential therapeutic applications and limitations of the compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via active transport mechanisms, and it can bind to plasma proteins, influencing its distribution and bioavailability. The localization and accumulation of the compound in specific tissues can affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. In the mitochondria, it can affect cellular metabolism and energy production, further influencing cell function and viability .
Properties
IUPAC Name |
ethyl 6-(1,3-benzodioxol-5-yl)-3-chloropyridazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-2-19-14(18)9-6-10(16-17-13(9)15)8-3-4-11-12(5-8)21-7-20-11/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKIGZVIRITHRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1Cl)C2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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